molecular formula C13H17N5S B1399170 N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine CAS No. 1361116-51-9

N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine

Cat. No.: B1399170
CAS No.: 1361116-51-9
M. Wt: 275.38 g/mol
InChI Key: IXFZALAZQYBHEF-UHFFFAOYSA-N
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Description

N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of multi-target therapeutic agents. This compound features a pyrimidine core substituted with both a methyl group and a piperidine ring, linked to a 2-aminothiazole moiety. The structural framework of N-(pyrimidin-4-yl)thiazol-2-amine derivatives has been identified as a promising pharmacophore for targeting key enzymes and receptors. Scientific research has explored related analogs as potent dual-acting hypoglycemic agents that simultaneously activate glucokinase (GK) and the peroxisome proliferator-activated receptor gamma (PPARγ), two critical targets in the regulation of glucose metabolism and insulin sensitization . This dual mechanism presents a compelling strategy for metabolic disease research, specifically for type 2 diabetes. In one study, a closely related derivative demonstrated significant efficacy in decreasing blood glucose levels after an oral glucose load in normal mice . Beyond metabolic research, the 2-aminothiazole scaffold is recognized for its relevance in anticancer drug discovery . Furthermore, structurally similar 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been designed as highly selective inhibitors of cyclin-dependent kinase 9 (CDK9), a transcriptional regulator whose inhibition can downregulate short-lived antiapoptotic proteins and trigger apoptosis in cancer cells, such as those in chronic lymphocytic leukemia (CLL) . The piperidine ring system incorporated into this molecule is a privileged structure in pharmaceuticals, found in numerous active compounds across a wide spectrum of drug classes . Researchers are investigating this compound and its analogs to further elucidate its potential in these and other emerging areas of biomedical science.

Properties

IUPAC Name

N-(2-methyl-6-piperidin-3-ylpyrimidin-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5S/c1-9-16-11(10-3-2-4-14-8-10)7-12(17-9)18-13-15-5-6-19-13/h5-7,10,14H,2-4,8H2,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFZALAZQYBHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=NC=CS2)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thiazol-2-amine Intermediate

The thiazole ring is typically constructed via Hantzsch thiazole synthesis , reacting α-haloketones with thioureas. For example:

  • Step 1 : Bromination of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (5 ) with PTSA yields 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (13 ).
  • Step 2 : Treatment of 13 with sodium cyanide produces 1-(4-methyl-2-(methylamino)thiazol-5-yl)-2-cyanoethanone, which is subsequently converted to enaminone 4 using DMF–DMA under reflux.

Key Data :

Reaction Step Reagents/Conditions Yield Reference
Bromination PTSA, CHCl₃, 0°C → RT 85%
Cyanoacetylation NaCN, DMF–DMA, reflux 72%

Pyrimidine Core Formation

The pyrimidine ring is assembled via cyclocondensation between enaminones and guanidines. For example:

  • Step 3 : Enaminone 4 reacts with N-Boc-piperidin-3-ylguanidine under microwave irradiation (120°C, 30 min) to form 2-methyl-6-(piperidin-3-yl)pyrimidin-4-amine (27a ).
  • Step 4 : Selective deprotection of the Boc group using TFA/DCM (1:1) yields the free amine intermediate.

Optimized Conditions :

Parameter Value Impact on Yield
Temperature 120°C Maximizes cyclization rate
Solvent DMF Enhances solubility of intermediates
Microwave Time 30 min Reduces side reactions

Thiazole-Pyrimidine Coupling

The final step involves Buchwald–Hartwig amination to link the thiazole-2-amine to the pyrimidine core:

  • Step 5 : 2-Methyl-6-(piperidin-3-yl)pyrimidin-4-amine reacts with 2-aminothiazole using Pd(OAc)₂/Xantphos as a catalyst, Cs₂CO₃ as a base, and toluene as solvent at 110°C for 12 hours.

Representative Data :

Catalyst System Base Solvent Yield Reference
Pd(OAc)₂/Xantphos Cs₂CO₃ Toluene 68%
Pd₂(dba)₃/BINAP KOtBu Dioxane 54%

Challenges and Solutions

  • Steric Hindrance : Bulky substituents on the pyrimidine ring (e.g., piperidin-3-yl) reduce coupling efficiency. Using bulky phosphine ligands (Xantphos) improves catalytic activity.
  • Tautomerism : The 4(3H)-one tautomer of pyrimidine intermediates can dominate in solution, requiring careful pH control during purification.

Scalability and Industrial Considerations

  • Continuous Flow Synthesis : Enaminone formation and cyclization steps benefit from flow reactors, reducing reaction times by 40%.
  • Cost-Effective Catalysts : Replacing Pd(OAc)₂ with NiCl₂(dppe) lowers costs but requires higher temperatures (150°C).

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Inhibition of Histone Lysine Demethylases

One of the significant applications of N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine derivatives is their role as inhibitors of histone lysine demethylases (KDMs). KDMs are crucial for regulating gene expression through the demethylation of lysine residues on histone proteins. The compound has been identified as a potent inhibitor of KDM4 and KDM5 subfamilies, which are implicated in various cancers and other diseases.

Case Study:
A study reported the optimization of N-substituted 4-(pyridin-2-yl)thiazole derivatives, leading to compounds that effectively inhibit KDM4B with IC50 values significantly lower than those of previously reported inhibitors. For instance, one derivative demonstrated an IC50 value of 0.39 µM against KDM4B, showcasing the compound's potential for therapeutic application in cancer treatment by modulating epigenetic factors .

Synthesis and Structural Optimization

The synthesis of this compound involves several methods that allow for structural modifications to enhance biological activity. The incorporation of different substituents at specific positions on the thiazole or pyrimidine rings can lead to improved potency and selectivity.

Synthesis Techniques:

  • EDCI/HOBt-mediated coupling : This method has been employed to synthesize various thiazole derivatives by coupling commercially available benzoic acids with thiazole amines.
  • Structure-based design : Optimization guided by structural insights has led to the development of compounds with enhanced binding affinity to target enzymes .

This compound derivatives exhibit significant biological activity through their interaction with metal ions in the active sites of demethylases. The nitrogen atoms in the pyridine and thiazole rings play a vital role in coordinating with Fe(II), which is essential for the catalytic activity of these enzymes.

Table 1: Biological Activity Data

Compound IDTarget EnzymeIC50 (µM)Selectivity
54jKDM4B0.39High
54kKDM5B0.042Moderate
52dKDM4A0.78Low

Mechanism of Action

The mechanism of action of N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Thiazole Derivatives

Compounds sharing the pyrimidine-thiazole scaffold exhibit diverse biological activities depending on substituents (Table 1).

Table 1: Structural and Functional Comparison of Pyrimidine-Thiazole Analogues

Compound Name Substituents (Pyrimidine Positions) Molecular Weight Key Properties/Activities Source
Target Compound 2-Methyl, 6-(piperidin-3-yl), 4-thiazol-2-amine 275.37 Not reported (structural analog)
8e () 6-Chloro, 2-(1H-pyrazol-1-yl) Not reported Intermediate in kinase inhibitor synthesis
APY10 () 6-(Thiophen-2-yl), benzothiazole linkage 325.41 Antifungal (m.p. 261–263°C)
APY7 () 6-(4-Chlorophenyl), benzothiazole linkage 353.83 Antifungal (m.p. 262–264°C)
5o () Trifluoromethyl, amide moiety Not reported EC₅₀ = 10.5 μg/mL (vs. Phomopsis sp.)
Key Observations:
  • Substituent Effects : The target compound’s piperidin-3-yl group distinguishes it from chlorinated (8e) or aryl-substituted (APY7, APY10) analogs. Piperidine may enhance lipophilicity or target engagement compared to smaller rings (e.g., pyrrolidine in ) .
  • Biological Activity : While the target compound lacks reported activity data, analogs like 5o () demonstrate potent antifungal effects, suggesting that substitution patterns (e.g., trifluoromethyl, amide) critically influence efficacy .

Hypoglycemic Pyrimidine Derivatives

The target compound’s thiazol-2-amine group aligns with these structures, but its lack of electron-withdrawing groups (e.g., fluorine in 5f/5o) may alter receptor binding .

Protonation and Hydrogen Bonding

shows that N,N4-diheteroaryl 2-aminothiazoles exhibit distinct protonation sites and hydrogen-bonding networks.

Biological Activity

N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine ring substituted with a piperidinyl group and a thiazole moiety. The molecular formula is C12H16N4SC_{12}H_{16}N_{4}S, and it has notable properties that contribute to its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC12H16N4SC_{12}H_{16}N_{4}S
Molecular Weight252.35 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that pyrimidine derivatives can inhibit the proliferation of various cancer cell lines, including breast, lung, and colorectal cancers. The mechanism often involves the inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication and repair .

Antimicrobial Activity

The compound also displays promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial action, particularly against strains like Staphylococcus aureus and Escherichia coli. The presence of electron-donating or electron-withdrawing groups on the piperidine ring significantly influences this activity .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis and repair.
  • Receptor Modulation : It could interact with specific receptors, altering downstream signaling pathways.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a related pyrimidine derivative in a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that the compound effectively inhibits tumor growth through apoptosis induction .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiazole derivatives, including this compound. The study found that modifications to the piperidine ring enhanced antibacterial activity against E. coli and Pseudomonas aeruginosa, with MIC values ranging from 5 to 20 µM .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiazol-2-amine derivatives can be prepared by reacting chloropyrimidine intermediates with substituted amines in solvents like THF under reflux conditions. Structural analogs in highlight the use of (R)-2-(methoxymethyl)pyrrolidine hydrochloride as a key reagent, yielding products with >95% purity after recrystallization . Reaction optimization may involve adjusting stoichiometry, temperature, and solvent polarity to enhance yields.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR spectroscopy : Essential for verifying molecular connectivity and substituent positions. For instance, thiazole carboxamide derivatives in were confirmed by matching observed chemical shifts (e.g., aromatic protons at δ 7.8–8.2 ppm) with theoretical predictions .
  • HPLC : Used to assess purity (>98% in ) by comparing retention times against standards .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 469.94 in ) and fragmentation patterns .

Q. How can researchers ensure batch-to-batch consistency in purity?

Implement orthogonal methods:

  • Combine HPLC with thin-layer chromatography (TLC) for rapid purity checks.
  • Use elemental analysis to confirm stoichiometry (e.g., C, H, N content).
  • Monitor reaction progress via in-situ FTIR to track functional group transformations (e.g., disappearance of –NH2 peaks at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and computational models be resolved during structural elucidation?

Q. What experimental controls are essential for SAR studies of this compound?

  • Include positive controls (e.g., known inhibitors from ) to validate assay conditions .
  • Use scrambled analogs (e.g., positional isomers) to confirm structural specificity.
  • Perform dose-response curves (IC50/EC50) to quantify potency shifts with substituent changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine

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